molecular formula C13H13ClF3NO3 B126587 [4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester CAS No. 201218-07-7

[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester

Cat. No. B126587
M. Wt: 323.69 g/mol
InChI Key: WYMLOCHHKMMBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The “4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl” part refers to a phenyl group (a variant of benzene) that is substituted with a chlorine atom at the 4th position and a trifluoroacetyl group at the 2nd position. The “tert-butyl ester” part indicates that this carbamate is an ester with a tert-butyl group .


Molecular Structure Analysis

The molecular structure would consist of a phenyl ring substituted with a chlorine atom and a trifluoroacetyl group, and a carbamate functional group with a tert-butyl ester . The presence of the trifluoroacetyl group and the chlorine atom would likely make the compound quite electronegative .


Chemical Reactions Analysis

Carbamates are generally stable but can hydrolyze under acidic or basic conditions to yield the corresponding alcohol and an amine or ammonia . The trifluoroacetyl group can undergo various reactions, such as nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the highly electronegative trifluoroacetyl group and the chlorine atom, as well as the steric bulk of the tert-butyl group, would influence properties like polarity, boiling/melting points, solubility, and reactivity .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in organic synthesis or as an intermediate in the synthesis of pharmaceuticals or other biologically active compounds .

properties

IUPAC Name

tert-butyl N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO3/c1-12(2,3)21-11(20)18-9-5-4-7(14)6-8(9)10(19)13(15,16)17/h4-6H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMLOCHHKMMBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-2-(2,2,2-trifluoro-acetyl)-phenyl]-carbamic acid tert-butyl ester

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